molecular formula C7H5Cl2N3 B6162756 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 1613751-73-7

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B6162756
CAS No.: 1613751-73-7
M. Wt: 202
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: is a fused heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with chloroform and a strong base. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed

Scientific Research Applications

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its use in targeted cancer therapy due to its ability to inhibit specific kinases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the inhibition of specific kinases, which are enzymes involved in the regulation of cellular processes. By targeting these kinases, 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine can disrupt cancer cell growth and proliferation, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: is unique due to its specific structural features and biological activity. Similar compounds include:

  • Pyrrolo[2,1-f][1,2,4]triazine derivatives: : These compounds share the same core structure but differ in their substituents and functional groups.

  • Other kinase inhibitors: : Compounds with similar mechanisms of action but different chemical structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1613751-73-7

Molecular Formula

C7H5Cl2N3

Molecular Weight

202

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.